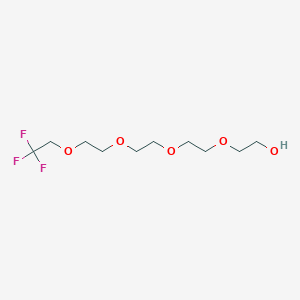
1,1,1-Trifluoroethyl-PEG5-Alcohol
Overview
Description
1,1,1-Trifluoroethyl-PEG5-Alcohol is a PEG linker containing a trifluoroethyl and alcohol group . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibody, and other molecules and surfaces . The alcohol group can react to further derivatize the compound .
Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoroethyl-PEG5-Alcohol is C10H19F3O5 . It has a molecular weight of 276.3 g/mol . The functional groups present in this compound are trifluoroethyl and alcohol .Chemical Reactions Analysis
The trifluoroethyl group in 1,1,1-Trifluoroethyl-PEG5-Alcohol is reactive towards primary amine groups in proteins, antibody, and other molecules and surfaces . The alcohol group can react to further derivatize the compound .Physical And Chemical Properties Analysis
1,1,1-Trifluoroethyl-PEG5-Alcohol has a molecular weight of 276.3 g/mol . The functional groups present in this compound are trifluoroethyl and alcohol .Scientific Research Applications
Protein Modification
1,1,1-Trifluoroethyl-PEG5-Alcohol can be used to modify proteins. The trifluoroethyl group in the compound can react with lysine and other primary amine groups in proteins . This can be useful in various research applications where protein modification is required.
Antibody Modification
Similar to proteins, this compound can also be used to modify antibodies . The trifluoroethyl group can react with primary amine groups in antibodies, which can be useful in creating antibody-drug conjugates or enhancing the properties of antibodies for research or therapeutic purposes .
Surface Modification
1,1,1-Trifluoroethyl-PEG5-Alcohol can be used to modify various surfaces . The trifluoroethyl group can react with primary amine groups on the surface of various molecules and materials. This can be useful in a wide range of applications, such as creating functionalized surfaces for biosensors or improving the biocompatibility of medical devices.
Drug Delivery
The compound can be used in drug delivery systems . The hydrophilic PEG linkers in the compound can increase the water solubility of the compound in aqueous media , which can be beneficial in improving the solubility and bioavailability of drugs .
Derivatization of Compounds
The alcohol group in 1,1,1-Trifluoroethyl-PEG5-Alcohol can react to further derivatize the compound . This can be useful in synthetic chemistry where the compound can serve as a building block for creating more complex molecules.
Increasing Water Solubility
The hydrophilic PEG linkers in the compound can increase the water solubility of the compound in aqueous media . This property can be exploited in various applications where increasing the solubility of a compound in water is desirable.
Mechanism of Action
Target of Action
The primary targets of 1,1,1-Trifluoroethyl-PEG5-Alcohol are lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . These targets play a crucial role in the compound’s mechanism of action, as they are the sites where the compound binds and exerts its effects.
Mode of Action
1,1,1-Trifluoroethyl-PEG5-Alcohol contains a trifluoroethyl and alcohol group. The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . The alcohol group can react to further derivatize the compound . This interaction with its targets leads to changes in the structure and function of the target molecules.
Pharmacokinetics
It is noted that the hydrophilic peg linkers in the compound increase its water solubility in aqueous media , which could potentially enhance its bioavailability.
properties
IUPAC Name |
2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3O5/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLCZARSFIXUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215067 | |
| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoroethyl-PEG5-Alcohol | |
CAS RN |
1807512-41-9 | |
| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



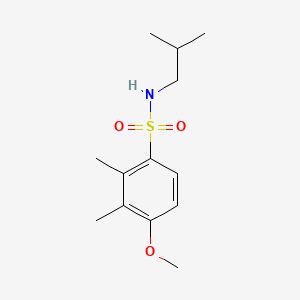

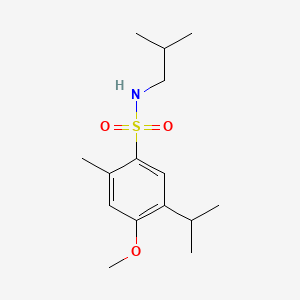
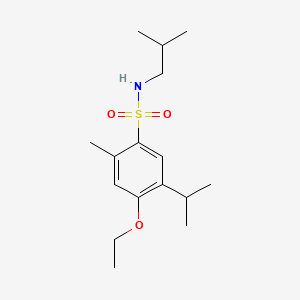

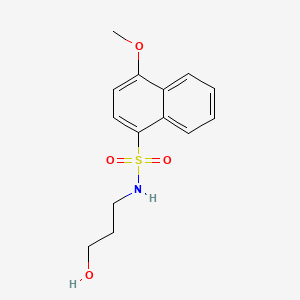
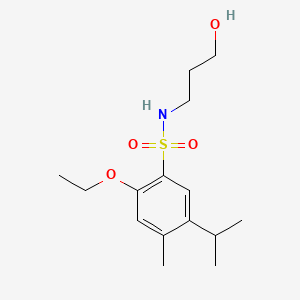
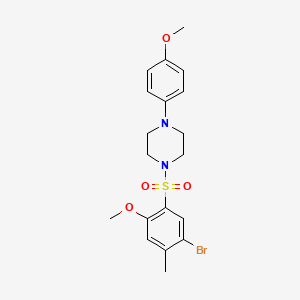
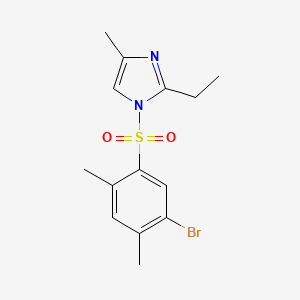
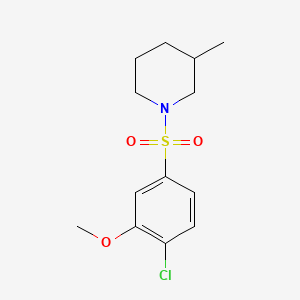


![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)
